

The Copper-Binding Histidine Residues in Tyrosinase

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tyrosinase-IN-25

Cat. No.: S12854688

Get Quote

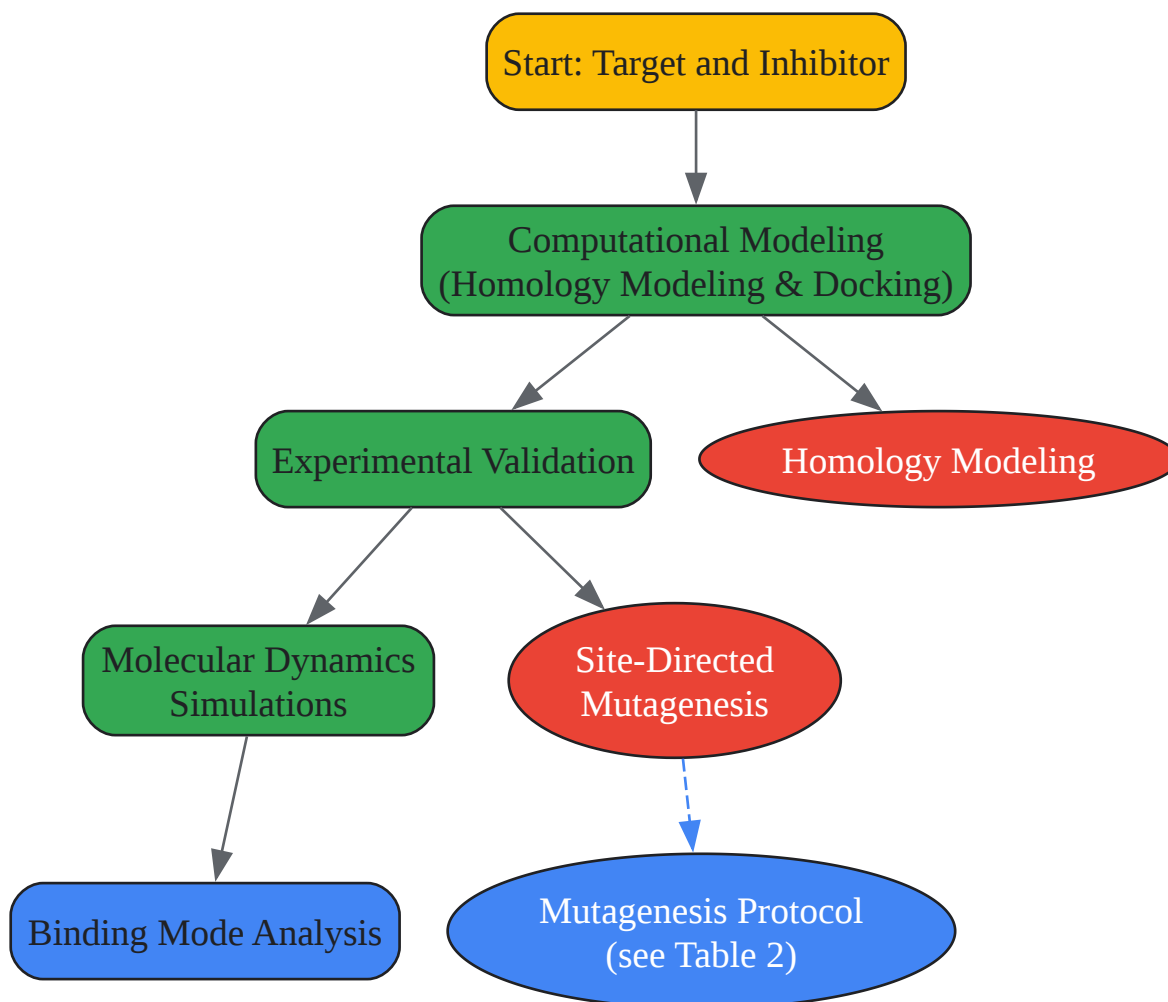
Tyrosinase is a type-3 copper enzyme whose catalytic activity depends on a binuclear copper center. Each copper ion (CuA and CuB) is coordinated by three highly conserved histidine residues, making these residues critical for both enzyme function and inhibitor binding [1] [2].

The table below summarizes the key histidine residues in the human tyrosinase active site, based on site-directed mutagenesis studies:

Copper-Binding Site	Histidine Residue (Human Tyrosinase)	Role and Mutational Impact
CuA Site	H180, H202, H211	Mutations (e.g., to Alanine) reduce tyrosine hydroxylase activity by ~50%, but do not significantly affect dopa oxidation activity [1].
CuB Site	H363, H367, H389, H390	Mutations significantly decrease both tyrosine hydroxylation and dopa oxidation activities, indicating a crucial role in both catalytic functions [1].

Experimental Approaches for Profiling Inhibitor Binding

To determine the exact binding mode of a specific inhibitor like **Tyrosinase-IN-25**, the following experimental techniques are employed in modern research. The workflow for these studies typically follows a path from computational prediction to experimental validation.



[Click to download full resolution via product page](#)

Experimental workflow for profiling inhibitor binding

Computational Structure Prediction and Docking

- **Homology Modeling:** Since the crystal structure of human tyrosinase (hTYR) is not yet resolved, its 3D structure is often predicted computationally. Researchers use the known structures of tyrosinases from other organisms (e.g., *Bacillus megaterium*, *Agaricus bisporus*) or tools like **AlphaFold** to generate a reliable hTYR model for docking studies [3] [4] [5].

- **Molecular Docking:** This technique is used to predict the orientation and conformation of an inhibitor (like **Tyrosinase-IN-25**) when bound to the active site of the tyrosinase model. It helps form hypotheses about which histidine residues the inhibitor might interact with [4].

Experimental Validation via Site-Directed Mutagenesis

This is a key method to confirm the functional role of specific residues. The protocol involves creating targeted changes to the histidine residues and characterizing the mutant enzymes.

| **Step** | **Protocol Description** | **Key Details** | | :--- | :--- | :--- | | **1. Mutant Generation** | Site-directed mutagenesis of histidine residues. | Primers are designed to substitute target histidine codons with alanine codons (e.g., H180A). Uses a system like the QuikChange Kit [1]. | | **2. Protein Expression** | Production of wild-type and mutant enzymes. | Vectors (e.g., pET-26b(+)) are transformed into *E. coli* (e.g., BL21 Star). Culture is induced with IPTG in the presence of **1 mM CuSO₄** to ensure proper metallation [1]. | | **3. Protein Purification** | Isolation of tyrosinase. | Lysate is purified using a metal-affinity column (e.g., Ni-NTA) that captures the C-terminal His-tag, followed by ion-exchange chromatography [1]. | | **4. Activity Assay** | Characterizing catalytic function. |

Tyrosine Hydroxylase Activity: Conversion of L-tyrosine to L-DOPA.

Dopa Oxidase Activity: Oxidation of L-DOPA to dopaquinone.

Activity is measured by spectrophotometric tracking of product formation [1] [6]. |

Advanced Structural and Dynamic Studies

- **X-ray Crystallography:** For tyrosinases with solved structures, researchers can soak inhibitors into crystals and determine the structure at atomic resolution to visualize the binding mode directly [3] [7].
- **Molecular Dynamics (MD) Simulations:** After docking, MD simulations can be used to study the stability of the inhibitor-enzyme complex and the dynamic interactions of the inhibitor with the histidine residues under physiological conditions [4].

A Path Forward for Your Research

The absence of specific data on **Tyrosinase-IN-25** in the public domain presents a clear research opportunity.

To progress, you could:

- **Initiate a Computational Study:** Use the published structural data on tyrosinase [3] [2] to perform molecular docking of **Tyrosinase-IN-25**. This will generate a testable hypothesis about its binding mode.
- **Design Mutagenesis Experiments:** Based on the docking results and the known critical residues (especially in the CuB site), plan a site-directed mutagenesis experiment as outlined in the protocol above.
- **Consult Specialized Databases:** Search patent literature and chemical vendor databases for **Tyrosinase-IN-25**, which may contain proprietary binding data not available in public scientific journals.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Histidine residues at the copper-binding site in human ... [pmc.ncbi.nlm.nih.gov]
2. Structure–function correlations in tyrosinases - PubMed Central [pmc.ncbi.nlm.nih.gov]
3. Determination of tyrosinase substrate-binding modes ... [nature.com]
4. Theoretical studies of arbutin, glutathione, and sea ... [nature.com]
5. Computational prediction for the protein interactions of ... [sciencedirect.com]
6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
7. Catalytic mechanism of the tyrosinase reaction toward the Tyr ... [journals.plos.org]

To cite this document: Smolecule. [The Copper-Binding Histidine Residues in Tyrosinase]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12854688#tyrosinase-in-25-binding-mode-histidine-residues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com